molecular formula C18H36O4 B13745149 Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl) CAS No. 3007-19-0

Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)

Cat. No.: B13745149
CAS No.: 3007-19-0
M. Wt: 316.5 g/mol
InChI Key: MBQBCEOICFPWKQ-UHFFFAOYSA-N
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Description

The compound Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl) is a cyclic organic peroxide characterized by a cyclohexylidene backbone substituted with tert-butyl (1,1-dimethylethyl) groups at position 4 and two peroxide-linked tert-butyl moieties. These peroxides are typically used as radical initiators in polymerization or crosslinking reactions due to their thermal instability and ability to decompose into reactive radicals .

Properties

CAS No.

3007-19-0

Molecular Formula

C18H36O4

Molecular Weight

316.5 g/mol

IUPAC Name

4-tert-butyl-1,1-bis(tert-butylperoxy)cyclohexane

InChI

InChI=1S/C18H36O4/c1-15(2,3)14-10-12-18(13-11-14,21-19-16(4,5)6)22-20-17(7,8)9/h14H,10-13H2,1-9H3

InChI Key

MBQBCEOICFPWKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(OOC(C)(C)C)OOC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis from Cyclohexanone Derivatives

  • Step 1: Formation of Cyclohexylidene Intermediate
    Starting with cyclohexanone or substituted cyclohexanone derivatives, the ketone is functionalized at the 4-position with a tert-butyl group through alkylation or condensation reactions. This step establishes the cyclohexylidene core with the desired alkyl substitution.

  • Step 2: Introduction of Peroxide Groups
    The key step is the introduction of the bis(tert-butylperoxy) moieties. This is typically achieved by reacting the cyclohexylidene intermediate with tert-butyl hydroperoxide or tert-butyl peroxide under controlled conditions to form the peroxide linkages at the 1,1-positions of the cyclohexane ring. The reaction requires careful temperature control to avoid premature decomposition and to maximize yield.

Radical Initiated Peroxidation

  • Radical initiators such as dicumyl peroxide or di(tert-butylperoxy)benzene can be used to facilitate the formation of the peroxide bonds on the cyclohexylidene scaffold. These initiators generate free radicals that abstract hydrogen atoms from the cyclohexylidene precursor, allowing the peroxide groups to attach.

Use of Crosslinking Agents in Polymer Compositions

  • According to patent literature, peroxides of this class are often prepared or blended with other peroxides such as 1,1-dimethylethyl 1-methyl-1-phenylethyl peroxide and bis(1-methyl-1-phenylethyl) peroxide to optimize crosslinking efficiency in polymer formulations. The preparation of the pure peroxide compound may involve blending and purification steps to achieve the desired composition and activity.

Analytical Data and Research Findings

Physical and Chemical Properties

Property Data
Molecular Formula C17H34O4
Molecular Weight Approximately 306.45 g/mol
CAS Number 6731-36-8 (for related compounds)
Appearance Typically a colorless to pale yellow liquid or solid
Decomposition Temperature Typically decomposes around 130-160 °C releasing radicals
Solubility Soluble in organic solvents such as dibutyl phthalate

Thermal Decomposition and Radical Generation

  • The compound decomposes thermally to generate free radicals, which initiate polymerization or crosslinking reactions. The decomposition rate and temperature are critical parameters controlled during synthesis and application.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Alkylation of Cyclohexanone Introduce tert-butyl group on cyclohexanone precursor Direct functionalization Requires controlled conditions
Reaction with tert-butyl hydroperoxide Formation of peroxide bonds on cyclohexylidene ring High specificity for peroxide formation Sensitive to temperature and reaction conditions
Radical Initiated Peroxidation Use of radical initiators to form peroxides Facilitates peroxide bond formation Requires radical initiators and careful control
Blending with Other Peroxides Mixing with other peroxides for optimized performance Enhances crosslinking efficiency Not a pure synthesis method
Electron-beam irradiation (alternative curing) Non-chemical curing method substituting peroxide use Avoids peroxide handling risks Not a chemical synthesis method

Chemical Reactions Analysis

Decomposition Reactions

The compound undergoes thermal or light-induced decomposition, generating reactive species:

  • Thermal Decomposition : Heating leads to cleavage of the peroxide bond, producing tert-butyl radicals and cyclohexylidene fragments. These radicals can initiate polymerization or undergo further reactions .

  • Light-Induced Decomposition : UV irradiation accelerates peroxide bond cleavage, releasing tert-butyl radicals for applications in radical polymerization .

Gem-Dihydroperoxide Formation

The synthesis of related gem-dihydroperoxides (structural analogs) involves:

  • Visible Light with Anthraquinone : Carbonyl compounds react with O₂ and anthraquinone under fluorescent light to form gem-dihydroperoxides. This method achieves high yields (80–95%) and is scalable .

  • MoO₂(acac)₂ Catalysis : Ketones or ketals react with ethereal H₂O₂ in the presence of molybdenum catalysts, selectively forming hydroperoxides with high chemoselectivity .

Method Key Features
Visible Light + AnthraquinoneHigh yield, visible light activation, scalable for cyclic ketones
MoO₂(acac)₂ CatalysisDistinct selectivity for ketones/ketals, reusable catalyst

Oxidative Cleavage

The compound facilitates oxidative cleavage of alkenes via singlet molecular oxygen (¹O₂):

  • Mechanism : Base-mediated fragmentation generates ¹O₂, which cleaves double bonds adjacent to aryl/alkyl groups, yielding carbonyl compounds .

  • Reaction Conditions : Room temperature, short reaction times (30 minutes to 2 hours) .

Antimalarial Agents

Derivatives of cyclohexylidene bishydroperoxides show antimalarial activity:

  • Spiro-Tetraoxanes : Prepared via reactions with dihaloalkanes, some derivatives exhibit IC₅₀ values ≤5.0 μM against Plasmodium falciparum .

Magnetic Catalysts

Triflic acid-functionalized magnetic nanoparticles catalyze the conversion of aldehydes/ketones to gem-dihydroperoxides:

  • Reusability : Catalysts retain activity after seven cycles .

Scientific Research Applications

Polymer Chemistry

Peroxide compounds are widely used as initiators in the polymerization process. Specifically, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] serves as a radical initiator for the production of various polymers. Its ability to decompose and generate free radicals makes it suitable for initiating polymerization reactions in the production of:

  • Polyethylene
  • Polystyrene
  • Polyurethanes

Organic Synthesis

In organic chemistry, peroxides are utilized for oxidation reactions. The compound can facilitate the formation of alcohols and ketones from alkenes through oxidation processes. This application is particularly valuable in synthesizing complex organic molecules where selective oxidation is required.

Antioxidant Applications

Peroxide compounds can also act as antioxidants in various formulations. They help stabilize products by preventing oxidative degradation. This property is especially beneficial in:

  • Food preservation
  • Cosmetic formulations
  • Pharmaceutical products

Initiators for Crosslinking Reactions

In the field of materials science, this peroxide is used to initiate crosslinking reactions in thermosetting resins and elastomers. This crosslinking enhances the mechanical properties and thermal stability of materials used in coatings and adhesives.

Case Study 1: Polymerization Initiation

A study conducted on the use of [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] as a polymerization initiator demonstrated its effectiveness in producing high molecular weight polymers with controlled molecular weights. The reaction conditions were optimized to achieve desired polymer characteristics.

Case Study 2: Oxidation Reactions

Research on the oxidation capabilities of this peroxide revealed its potential in converting specific alkenes to their corresponding alcohols with high selectivity. The study highlighted the importance of reaction conditions such as temperature and solvent choice to maximize yield.

Mechanism of Action

The mechanism of action of Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] involves its ability to generate free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The compound’s molecular targets and pathways are still being studied, but it is known to interact with various enzymes and proteins in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues:

Compound Name CAS No. Bridge Type Substituents Molecular Weight
Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl) Unspecified Cyclohexylidene 4-tert-butyl on cyclohexylidene; two tert-butyl peroxide groups ~408*
Peroxide, (3,3,5-trimethylcyclohexylidene)bis[(1,1-dimethylethyl) 6731-36-8 Cyclohexylidene (3,3,5-trimethyl) Two tert-butyl peroxide groups ~356†
Peroxide, (1,1,4,4-tetramethyl-2-butyne-1,4-diyl)bis[(1,1-dimethylethyl) 1068-27-5 Alkyne (tetramethylbutynediyl) Two tert-butyl peroxide groups ~302‡
Di-t-butyl peroxide 110-05-4 Single bond (no bridge) Two tert-butyl peroxide groups 146.23

*Estimated based on analogous structure in (C₂₈H₄₀O₂, MW 408).
†Calculated from formula C₁₉H₃₄O₂.
‡Calculated from formula C₁₄H₂₆O₂.

Key Differences in Properties

Thermal Stability: Cyclohexylidene-bridged peroxides (e.g., CAS 6731-36-8) exhibit lower thermal stability compared to alkyne-bridged analogues (e.g., CAS 1068-27-5) due to strain in the cyclic structure, leading to faster radical generation at lower temperatures .

Bioaccumulation Potential: Di-t-butyl peroxide has a predicted bioconcentration factor (BCF) of 250, indicating high bioaccumulation in aquatic organisms . Cyclohexylidene derivatives, with larger molecular weights and higher hydrophobicity (log Kow > 4), may exhibit even higher BCF values.

Synthetic Applications :

  • Alkyne-bridged peroxides (e.g., CAS 1068-27-5) are preferred in high-temperature polymerization processes due to their delayed decomposition .
  • Cyclohexylidene derivatives are used in low-temperature curing applications, such as silicone rubber vulcanization .

Biological Activity

Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)], is a chemical compound primarily recognized for its applications in polymer chemistry as a radical initiator. Its unique structure features two tert-butyl peroxide groups bonded to a cyclohexylidene moiety, which significantly influences its biological activity and reactivity.

  • Molecular Formula : C18H36O4
  • Molar Mass : Approximately 316.48 g/mol
  • CAS Number : 3007-19-0

The compound's notable feature is its ability to decompose thermally or photolytically, generating free radicals that can initiate polymerization processes or engage in various organic reactions. The general reaction mechanism involves the homolytic cleavage of the O-O bond under heat or light exposure, leading to radical formation.

Biological Activity

The biological activity of Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] is primarily linked to its oxidative properties. Research indicates that compounds with peroxide linkages can induce oxidative stress in biological systems, leading to cellular damage and potential cytotoxic effects.

The compound's action is thought to be mediated through the generation of reactive oxygen species (ROS), which can cause:

  • DNA Damage : Induction of chromosomal aberrations and mutations.
  • Cell Membrane Damage : Disruption of lipid membranes leading to cell lysis.
  • Protein Damage : Oxidation of amino acids affecting protein function.

Cytotoxicity Studies

A study examining the cytotoxic effects of various peroxides found that Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] exhibited significant toxicity in cultured human fibroblast cells. The study utilized assays to measure cell viability and oxidative stress markers. Results indicated that exposure to the compound resulted in:

  • Increased levels of malondialdehyde (MDA), a marker for lipid peroxidation.
  • Elevated reactive oxygen species (ROS) levels in treated cells.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar peroxides to assess their relative biological activities. The following table summarizes key findings:

Compound NameCytotoxicity LevelMechanism of Action
Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)]HighROS generation leading to DNA and membrane damage
1,1-Bis(tert-butylperoxy)cyclohexaneModerateInduces oxidative stress but less potent than the target compound
Cyclohexylidenebis[tert-butyl] peroxideLowMinimal oxidative effects observed

Applications in Polymer Chemistry

In addition to its biological implications, Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] serves as an effective radical initiator in polymerization processes. Its ability to generate free radicals makes it suitable for:

  • Initiating Polymerization : Effective in the polymerization of styrene and other vinyl monomers.
  • Cross-linking Agents : Used in the production of thermosetting plastics and elastomers.

Q & A

Q. How do competing reaction mechanisms (e.g., hydrolysis vs. radical cleavage) influence the environmental fate of this compound?

  • Answer: Hydrolysis dominates in alkaline conditions, producing tert-butyl alcohol and cyclohexylidene ketones. Radical pathways (UV/TiO₂ systems) generate smaller, polar fragments. Use isotopically labeled H₂¹⁸O to track hydrolysis products via LC-MS and radical trapping agents (e.g., tert-butanol) to quantify pathway contributions .

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